2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine
CAS No.: 57639-20-0
Cat. No.: VC20524974
Molecular Formula: C8H11ClN4O
Molecular Weight: 214.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57639-20-0 |
|---|---|
| Molecular Formula | C8H11ClN4O |
| Molecular Weight | 214.65 g/mol |
| IUPAC Name | 4-(4-chloro-6-methyl-1,3,5-triazin-2-yl)morpholine |
| Standard InChI | InChI=1S/C8H11ClN4O/c1-6-10-7(9)12-8(11-6)13-2-4-14-5-3-13/h2-5H2,1H3 |
| Standard InChI Key | PQIIPSXVIUDTCW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=NC(=N1)Cl)N2CCOCC2 |
Introduction
2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. It features a triazine ring with a chlorine atom at the 2-position, a methyl group at the 4-position, and a morpholinyl substituent at the 6-position. This unique substitution pattern imparts distinct chemical properties, making it of interest in various fields, including medicinal chemistry and agricultural science.
Synthesis Methods
The synthesis of 2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine can be achieved through several methods, often involving nucleophilic substitution reactions on the triazine ring. These methods can be adapted for industrial production using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions and Mechanisms
This compound participates in various chemical reactions typical of triazine compounds, including nucleophilic substitution and addition reactions. The choice of solvent and temperature conditions is crucial for maximizing yield and selectivity. For instance, using polar aprotic solvents can facilitate nucleophilic attacks on the triazine ring.
Biological Activity and Applications
2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine exhibits significant biological activity, particularly as an inhibitor of phosphatidylinositol 3-kinase, an enzyme involved in cell signaling pathways related to cancer progression. Its ability to modulate biological pathways makes it a candidate for further exploration in therapeutic applications.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential inhibitor of phosphatidylinositol 3-kinase, relevant in cancer research. |
| Agricultural Science | Potential use in agrochemicals due to its reactivity and stability. |
Research Findings and Future Directions
Research indicates that the compound's interactions with biological targets, such as phosphatidylinositol 3-kinase, highlight its therapeutic potential. Docking studies have shown how this compound can effectively bind to the active site of such enzymes, potentially blocking their activity and altering downstream signaling pathways. Further studies are warranted to fully explore its potential in drug development and agrochemical applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Chloro-4-methyl-6-(4-morpholinyl)-1,3,5-triazine, including pyrimidine and pyridazine derivatives. The uniqueness of this compound lies in its specific substitution pattern on the triazine ring, which affects its solubility, bioavailability, and interactions with biological targets compared to similar compounds.
| Compound | Structure Features |
|---|---|
| 4-Chloro-6-(4-morpholinyl)-5-pyrimidinamine | Contains a pyrimidine ring instead of triazine. |
| 6-Chloro-N-[2-(4-morpholinyl)ethyl]-3-pyridazinecarboxamide | Features a pyridazine ring with different substituents. |
| 4-Chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine | Contains a naphthyl group enhancing lipophilicity. |
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